Cas no 2199590-29-7 (4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole)

4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole is a specialized heterocyclic compound featuring a thiazole core substituted with methyl groups at the 4 and 5 positions and an oxetane ring linked via an ether bond at the 2-position. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical research. The oxetane moiety enhances solubility and metabolic stability, while the thiazole ring contributes to its potential as a bioactive scaffold. Its well-defined synthetic pathway allows for high purity and reproducibility, supporting its use in drug discovery and material science applications. The compound’s balanced lipophilicity and steric properties further broaden its utility in molecular design.
4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole structure
2199590-29-7 structure
Product Name:4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole
CAS No:2199590-29-7
MF:C8H11NO2S
MW:185.24344086647
CID:5325337
Update Time:2025-09-28

4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 4,5-dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole
    • 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole
    • Inchi: 1S/C8H11NO2S/c1-5-6(2)12-8(9-5)11-7-3-10-4-7/h7H,3-4H2,1-2H3
    • InChI Key: QUVDCTLVTXATAC-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)N=C1OC1COC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • XLogP3: 1.8
  • Topological Polar Surface Area: 59.6

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Additional information on 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole

Introduction to 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole (CAS No: 2199590-29-7)

4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole (CAS No: 2199590-29-7) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the thiazole class, which is well-known for its broad spectrum of biological functions and its presence in numerous bioactive natural products and synthetic drugs. The structural incorporation of an oxetane moiety into the thiazole scaffold introduces additional reactivity and conformational constraints, making it a promising candidate for further chemical and biological exploration.

The molecular structure of 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole consists of a central thiazole ring substituted with two methyl groups at the 4- and 5-positions. The 2-position of the thiazole ring is linked to an oxetan-3-yloxy group, which is a three-membered cyclic ether containing an oxygen atom. This oxetane group is known for its strain and reactivity, which can be exploited in various chemical transformations and biological interactions. The presence of both the thiazole and oxetane moieties in the same molecule suggests potential applications in drug design, particularly in modulating enzyme activities and binding to biological targets.

In recent years, there has been growing interest in the development of novel thiazole derivatives as pharmacological agents. Thiazole derivatives have been widely studied for their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The introduction of an oxetane group into the thiazole framework may enhance the bioavailability and binding affinity of the compound by improving its solubility and stability. Furthermore, the strained nature of the oxetane ring can facilitate interactions with biological macromolecules, making it a valuable scaffold for medicinal chemistry.

One of the most compelling aspects of 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole is its potential as a lead compound for drug discovery. The structural features of this molecule make it a versatile platform for further derivatization and optimization. For instance, the oxetane group can be opened under specific conditions to introduce new functional groups or to form covalent bonds with biological targets. This reactivity has been exploited in various drug development strategies, where bioisosteric replacements or modifications are used to improve pharmacokinetic properties.

Recent studies have demonstrated that thiazole derivatives containing oxetane moieties exhibit promising biological activities. For example, certain analogs have shown inhibitory effects on enzymes such as kinases and phosphodiesterases, which are key targets in oncology and inflammatory diseases. The structural motif of 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole aligns well with these findings, suggesting that it may possess similar inhibitory properties. Additionally, the oxetane group can serve as a handle for further functionalization through transition-metal-catalyzed reactions or enzymatic modifications.

The synthesis of 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a thiazole precursor followed by functionalization at the 2-position with an oxetan-3-yloxy group. Advanced synthetic techniques such as cross-coupling reactions or metal-catalyzed additions can be employed to construct the desired framework efficiently. The use of modern spectroscopic methods (e.g., NMR spectroscopy) is essential for characterizing the structure of this complex molecule.

The physicochemical properties of 4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole, such as solubility, stability, and metabolic profiles, are critical factors that determine its suitability for pharmaceutical applications. Computational studies have been instrumental in predicting these properties before experimental validation. Molecular modeling techniques can provide insights into how this compound interacts with biological targets at the atomic level. These insights are invaluable for designing derivatives with improved efficacy and reduced side effects.

In conclusion,4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole (CAS No: 2199590-29-7) represents a fascinating molecule with potential applications in drug discovery and medicinal chemistry. Its unique structural features—combining a thiazole core with an oxetane moiety—make it a versatile scaffold for developing novel bioactive compounds. Further research is warranted to explore its biological activities and to optimize its pharmacological properties for therapeutic use.

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